9-Doxylstearic Acid-d6
Description
9-Doxylstearic Acid-d6 is a deuterated derivative of 9-doxylstearic acid, a spin-labeled fatty acid widely used in membrane biophysics and lipidomics research. The "d6" notation indicates the substitution of six hydrogen atoms with deuterium, enhancing its utility as a stable isotope-labeled internal standard (IS) in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. This compound is particularly valuable for quantifying native fatty acids in complex biological matrices due to its near-identical chemical behavior to non-deuterated analogs, with minimal isotopic interference .
While the provided evidence lacks explicit structural or functional data for this compound, its applications can be inferred from related deuterated standards. For example, deuterated salicylic acid (SAL-D6) is used in ultra-performance liquid chromatography-electrospray ionization-multiple reaction monitoring (UPLC-ESI-MRM) for absolute quantification in plant science . Similarly, this compound likely serves as an IS for lipidomic profiling, enabling precise calibration and recovery calculations.
Properties
Molecular Formula |
C₂₂H₃₆D₆NO₄ |
|---|---|
Molecular Weight |
390.61 |
Synonyms |
2-(7-Carboxyheptyl)-4,4-dimethyl-2-nonyl-3-oxazolidinyloxy-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 9-Doxylstearic Acid-d6 with structurally or functionally related compounds:
Key Differences
Position of Functional Groups :
- This compound and 6-AS differ in the position of their spin-labeling groups (9th vs. 6th carbon), affecting their incorporation into lipid bilayers and interaction with membrane proteins .
- Deuterated analogs like SAL-d6 and 3-Phenylpropionic Acid-d9 are structurally distinct (aromatic vs. aliphatic backbones) but share utility as isotopic standards .
- Analytical Applications: this compound is tailored for lipidomics, while SAL-d6 and 3-Phenylpropionic Acid-d9 target phenolic and microbial metabolites, respectively . 6-AS is primarily used in fluorescence-based biophysical assays rather than MS .
Isotopic Complexity :
Role in Lipidomics
Deuterated versions like this compound are critical for:
Comparative Performance
- Stability: Deuterated compounds like SAL-d6 exhibit enhanced stability under acidic conditions compared to non-deuterated analogs, a feature likely shared by this compound .
- Cost and Availability: this compound is listed at a premium price (1mg = 2590 JPY), reflecting its specialized use, whereas non-deuterated spin labels like 6-AS are more cost-effective for routine assays .
Q & A
Basic: What is the primary role of 9-Doxylstearic Acid-d6 in membrane dynamics studies, and how should it be incorporated into experimental designs?
Answer:
this compound is a deuterated spin-label probe used in Electron Paramagnetic Resonance (EPR) spectroscopy to study lipid bilayer fluidity and protein-lipid interactions. The deuterium substitution reduces spectral noise, enhancing signal clarity. For experimental integration:
- Sample Preparation : Dissolve the compound in organic solvent (e.g., chloroform) and mix with lipid vesicles at a 1:100 molar ratio (probe:lipid).
- Control Setup : Include non-deuterated 9-Doxylstearic Acid to compare signal-to-noise ratios.
- Data Acquisition : Use X-band EPR spectrometers with settings optimized for nitroxide radicals (e.g., 9.5 GHz frequency, 1 G modulation amplitude) .
Basic: What methodologies are recommended for validating the purity and isotopic enrichment of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess chemical purity (>98%).
- Mass Spectrometry (MS) : Analyze the isotopic pattern via ESI-MS; expect a +6 Da shift for deuterated carbons.
- Nuclear Magnetic Resonance (NMR) : Confirm deuterium placement using ²H-NMR or ¹³C-NMR (deuterium-induced isotopic splitting) .
Advanced: How can researchers optimize deuteration sites in this compound to minimize perturbation of lipid membrane properties?
Answer:
- Molecular Dynamics (MD) Simulations : Model deuterium placement at non-polar tail positions (e.g., C9, C10) to assess steric effects.
- Comparative EPR Studies : Test analogs with deuterium at varying positions (e.g., head vs. tail) to evaluate rotational correlation times.
- Thermodynamic Assays : Measure phase transition temperatures of deuterated vs. non-deuterated lipid systems using differential scanning calorimetry (DSC) .
Advanced: How should discrepancies in EPR data from this compound experiments be systematically addressed?
Answer:
- Sample Integrity Checks : Verify probe-to-lipid ratios via fluorescence quenching assays.
- Instrument Calibration : Validate spectrometer alignment with standard radical solutions (e.g., TEMPO).
- Statistical Analysis : Apply Student’s t-test or ANOVA to assess significance of signal variations; use bootstrapping for small datasets.
- Controlled Repeats : Conduct triplicate experiments under varying pH/temperature conditions to isolate confounding factors .
Basic: What are the stability considerations for this compound under common experimental conditions?
Answer:
- Temperature Sensitivity : Store at -20°C in inert atmosphere (argon) to prevent radical degradation.
- pH Stability : Avoid prolonged exposure to pH <5 or >9, which accelerates nitroxide reduction.
- Light Protection : Shield solutions from UV light using amber vials to maintain probe integrity .
Advanced: How can researchers statistically compare membrane fluidity data obtained using this compound versus non-deuterated analogs?
Answer:
- Normalization : Express EPR spectral parameters (e.g., order parameter, rotational correlation time) relative to control lipid systems.
- Multivariate Analysis : Use principal component analysis (PCA) to differentiate deuterium-induced effects from experimental noise.
- Error Propagation Models : Quantify uncertainty in deuterium’s impact using Monte Carlo simulations .
Basic: What ethical and safety protocols apply when handling this compound in laboratory settings?
Answer:
- Hazard Assessment : Review SDS for non-hazardous classification but adhere to general organic solvent safety (e.g., fume hood use).
- Waste Disposal : Collect deuterated waste separately for incineration to prevent environmental isotopic contamination.
- Ethical Reporting : Disclose deuterium use in publications to ensure reproducibility, per ACS or RSC guidelines .
Advanced: What advanced spectroscopic techniques complement EPR for studying this compound in complex lipid systems?
Answer:
- Solid-State NMR : Resolve deuterium quadrupolar splitting to map membrane order parameters.
- Fluorescence Correlation Spectroscopy (FCS) : Track probe mobility in live-cell membranes.
- FTIR Spectroscopy : Monitor deuterium’s impact on lipid acyl chain vibrational modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
